

# Unveiling the Spectroscopic Signature of Daphnecinnamte B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Daphnecinnamte B

Cat. No.: B1668641

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnecinnamte B**, a phenylpropanoid isolated from the leaves of *Cinnamomum daphnoides*. This document is intended for researchers, scientists, and drug development professionals interested in the detailed chemical characterization of this natural product.

## Introduction

**Daphnecinnamte B** was first isolated and characterized by Yu and Yue, as reported in the Chinese Chemical Letters. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its characterization.

## Spectroscopic Data

The structural elucidation of **Daphnecinnamte B** relies on the interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HR-ESI-MS data. A summary of this data is presented in the tables below.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the precise molecular weight and elemental composition of **Daphnecinnamte B**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] <sup>+</sup>	349.1260	349.1258	C <sub>18</sub> H <sub>22</sub> O <sub>5</sub> Na

Caption: HR-ESI-MS

data for

Daphnecinnamte B.

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded in CDCl<sub>3</sub>.

Table 2: <sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>) and <sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>) Data for **Daphnecinnamte B**

Position	$\delta\text{H}$ (ppm), J (Hz)	$\delta\text{C}$ (ppm)
1	131.9	114.6
2	6.84 (d, 8.2)	
3	146.2	
4	145.3	
5	6.75 (d, 8.2)	115.4
6	6.70 (s)	109.1
7	4.85 (d, 6.5)	87.2
8	4.15 (m)	77.8
9	3.65 (dd, 10.5, 4.0), 3.45 (dd, 10.5, 6.0)	64.1
1'	126.8	129.8
2', 6'	7.55 (d, 8.5)	
3', 5'	6.90 (d, 8.5)	
4'	160.2	144.8
7'	7.63 (d, 16.0)	
8'	6.35 (d, 16.0)	
9'	167.3	55.9
3-OCH <sub>3</sub>	3.88 (s)	
4-OCH <sub>3</sub>	3.86 (s)	
4'-OCH <sub>3</sub>	3.84 (s)	55.3

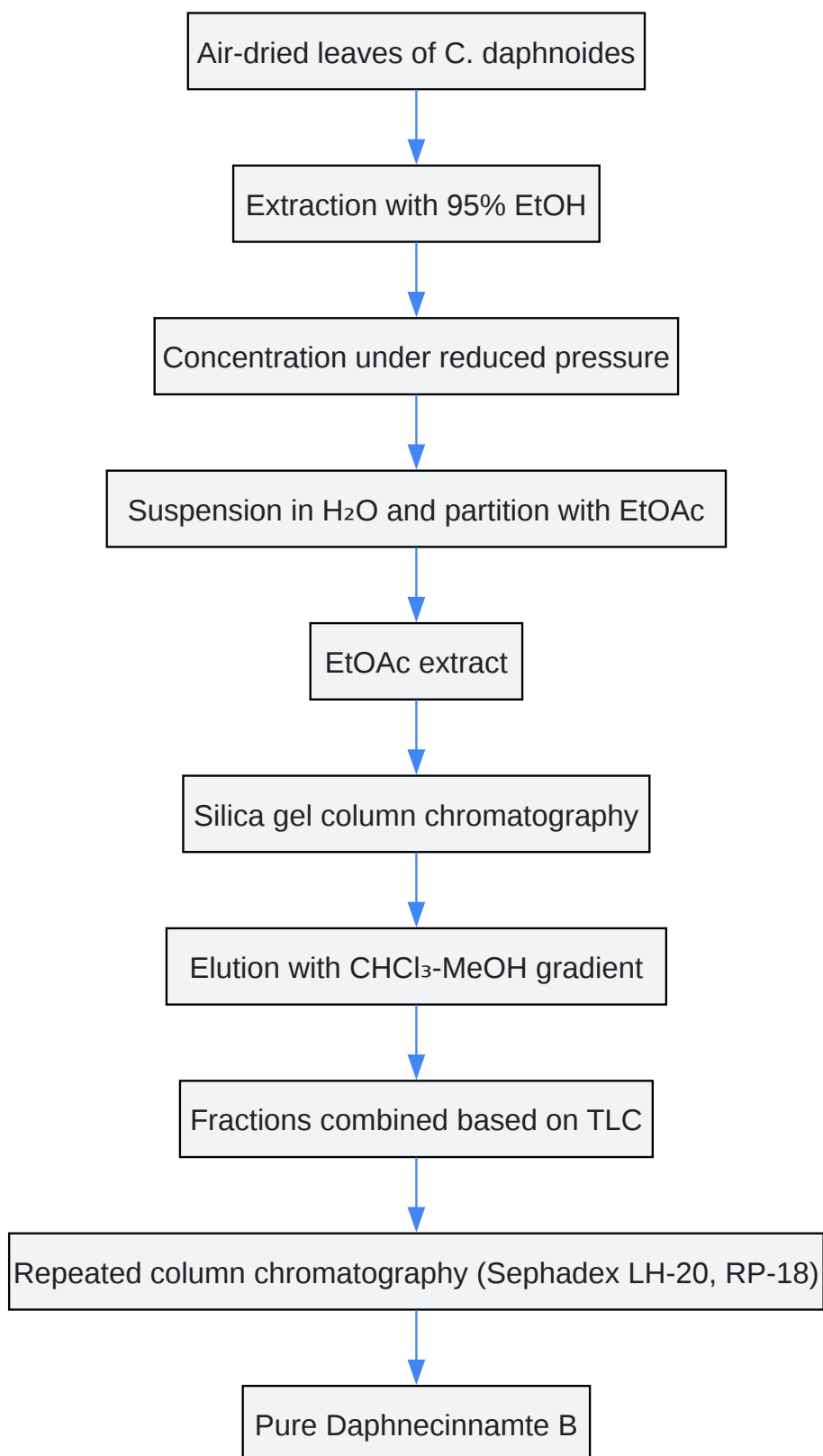
Caption:  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignments for Daphnecinnamate B.

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

### Isolation of Daphnecinnamte B

The isolation of **Daphnecinnamte B** from the leaves of *Cinnamomum daphnoides* involves a multi-step extraction and chromatographic purification process.



[Click to download full resolution via product page](#)

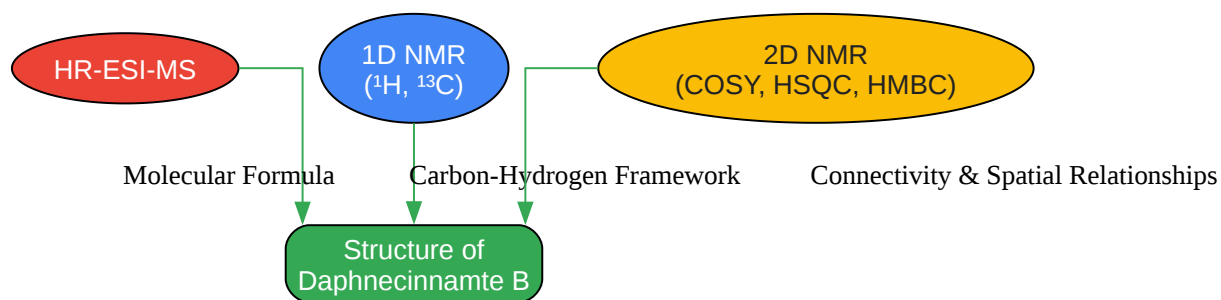
Caption: Isolation workflow for **Daphnecinnamte B**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for  $^1\text{H}$  and 150 MHz for  $^{13}\text{C}$ . Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

## Logical Relationship of Spectroscopic Data Interpretation

The structural elucidation of **Daphnecinnamte B** is a logical process that integrates data from different spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for structural elucidation.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Daphnecinnamte B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668641#spectroscopic-data-of-daphnecinnamte-b-nmr-ms\]](https://www.benchchem.com/product/b1668641#spectroscopic-data-of-daphnecinnamte-b-nmr-ms)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)